molecular formula C8H8BrFO2 B3238789 (4-Bromo-2-methoxy-6-fluorophenyl)methanol CAS No. 1417736-85-6

(4-Bromo-2-methoxy-6-fluorophenyl)methanol

Cat. No.: B3238789
CAS No.: 1417736-85-6
M. Wt: 235.05 g/mol
InChI Key: VJIVZQRKYGYLPN-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 It is characterized by the presence of bromine, methoxy, and fluorine substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methoxy-6-fluorophenyl)methanol typically involves the bromination, methoxylation, and fluorination of a phenyl ring followed by the introduction of a methanol group. One common method involves the reaction of 4-bromo-2-fluoro-6-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C with hydrogen gas, sodium borohydride (NaBH4).

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products:

    Oxidation: 4-Bromo-2-methoxy-6-fluorobenzaldehyde, 4-Bromo-2-methoxy-6-fluorobenzoic acid.

    Reduction: 4-Methoxy-2-fluorophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-methoxy-6-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-6-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and fluorine substituents can influence its binding affinity and specificity towards molecular targets. The methanol group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-6-methoxyphenol
  • 4-Bromo-2-methoxy-6-fluorobenzaldehyde
  • 4-Bromo-2-methoxy-6-fluorobenzoic acid

Comparison: (4-Bromo-2-methoxy-6-fluorophenyl)methanol is unique due to the combination of its substituents and the presence of a methanol group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for hydrogen bonding. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.

Biological Activity

(4-Bromo-2-methoxy-6-fluorophenyl)methanol, with the molecular formula C8H8BrFO2 and CAS number 1417736-85-6, is an aromatic alcohol characterized by a phenolic structure with bromine, methoxy, and fluorine substituents. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The structural features of this compound include:

  • Bromine (Br) : A halogen that can influence reactivity and biological interactions.
  • Methoxy (-OCH3) : A functional group that can enhance solubility and modify biological activity.
  • Fluorine (F) : Known for increasing lipophilicity and altering pharmacokinetic properties.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The presence of functional groups allows for potential hydrogen bonding and hydrophobic interactions, which can modulate the activity of molecular targets in biological systems. However, specific mechanisms remain largely uncharacterized due to limited research data.

In Vitro Studies

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. For instance, the presence of bromine and fluorine has been linked to enhanced binding affinities in receptor-ligand interactions. While direct studies on this compound are scarce, computational predictions suggest potential interactions with enzymes involved in metabolic pathways.

Related Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of this compound:

Compound NameStructural FeaturesNotable Properties
4-Bromo-2-methoxyphenolBromine and methoxy substituentsAntimicrobial activity
6-Fluoro-2-methoxyphenolFluorine and methoxy substituentsAntioxidant properties
4-Chloro-2-methoxyphenolChlorine instead of brominePotential anti-inflammatory effects
4-Iodo-2-methoxyphenolIodine instead of bromineEnhanced lipophilicity

These compounds exhibit varying degrees of biological activity, suggesting that this compound may also possess similar effects.

Computational Predictions

Computational tools like the PASS program have been employed to predict the biological activity spectra of compounds based on their structural features. Such analyses indicate that this compound could interact with various biological targets, although empirical validation is necessary to confirm these predictions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-2-methoxy-6-fluorophenyl)methanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki coupling, leveraging bromo and fluoro substituents' reactivity. Optimization involves varying catalysts (e.g., Pd for cross-couplings), solvent polarity (e.g., DMF for high-temperature reactions), and protecting groups for the methanol moiety. Reaction progress should be monitored via TLC or HPLC to identify intermediates and byproducts .
  • Key Considerations : Steric hindrance from the methoxy group may slow reaction kinetics; microwave-assisted synthesis could reduce time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~3.3 ppm and aromatic protons split by adjacent substituents (e.g., fluorine coupling in ¹⁹F NMR).
  • IR : Confirm hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and C-Br absorption (~500–600 cm⁻¹).
  • MS : Look for molecular ion peaks at m/z corresponding to C₈H₇BrFO₂ (M⁺ = 233.0) and fragment ions from Br loss .
    • Validation : Compare spectral data with PubChem records or computational predictions (e.g., ChemDraw) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Applications :

  • Intermediate : Used to synthesize kinase inhibitors or antimicrobial agents via functionalization of the methanol group .
  • Biological Screening : Tested in enzyme inhibition assays (e.g., cytochrome P450) due to halogenated aromatic motifs .
    • Data Interpretation : Use IC₅₀ values from dose-response curves to assess potency .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?

  • Methodology : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Key parameters include bond angles (C-Br: ~1.9 Å) and torsional angles between substituents .
  • Case Study : highlights how crystal packing of analogous compounds reveals intermolecular O-H···O interactions, stabilizing specific conformations .

Q. What strategies mitigate conflicting results in structure-activity relationship (SAR) studies?

  • Approach :

  • Comparative Analysis : Test analogs (e.g., replacing Br with Cl or F) to isolate electronic effects.
  • Data Normalization : Use standardized assays (e.g., fixed pH, temperature) to reduce variability.
    • Example : A study in compared antimicrobial activity of similar compounds, showing Br substitution enhances lipophilicity and membrane penetration .

Q. How can hydrogen-bonding patterns in the solid state inform solvent selection for recrystallization?

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) chains). Polar solvents (e.g., ethanol) disrupt strong O-H···O bonds, favoring solubility, while nonpolar solvents (e.g., toluene) promote crystal growth .
  • Experimental Design : Screen solvents using a fractional factorial design (e.g., varying polarity, dielectric constant) .

Properties

IUPAC Name

(4-bromo-2-fluoro-6-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIVZQRKYGYLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271044
Record name 4-Bromo-2-fluoro-6-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417736-85-6
Record name 4-Bromo-2-fluoro-6-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417736-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(4-Bromo-2-methoxy-6-fluorophenyl)methanol
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(4-Bromo-2-methoxy-6-fluorophenyl)methanol

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